Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride is a heterocyclic compound with the molecular formula C13H15NO2S. This compound is known for its unique structural features, which include a thieno[2,3-b]pyridine core substituted with ethyl, methyl, and carboxylate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the treatment of a thiourea derivative with ethyl chloroacetate in the presence of a sodium acetate solution . This reaction leads to the formation of the thieno[2,3-b]pyridine core, which is then further functionalized to obtain the desired compound.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: This compound shares a similar thieno[2,3-b]pyridine core but has an amino group instead of the carboxylate group.
Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate: The non-hydrochloride form of the compound, which lacks the hydrochloride salt component.
Uniqueness
Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C13H16ClNO2S |
---|---|
Molekulargewicht |
285.79 g/mol |
IUPAC-Name |
ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H15NO2S.ClH/c1-5-16-13(15)11-9(4)10-7(2)6-8(3)14-12(10)17-11;/h6H,5H2,1-4H3;1H |
InChI-Schlüssel |
QBYYZWSPKCZEEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.